6-(1,4-Diazepan-1-yl)nicotinonitrile
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Overview
Description
Preparation Methods
The synthesis of 6-(1,4-Diazepan-1-yl)nicotinonitrile typically involves the reaction of tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate with hydrogen chloride in dioxane . This reaction is carried out at room temperature for about an hour, followed by purification using C18 reverse phase chromatography .
Chemical Reactions Analysis
6-(1,4-Diazepan-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(1,4-Diazepan-1-yl)nicotinonitrile is primarily used in proteomics research . It serves as a building block in the synthesis of various bioactive molecules and is used in the study of protein interactions and functions.
Mechanism of Action
The exact mechanism of action of 6-(1,4-Diazepan-1-yl)nicotinonitrile is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its diazepane and nicotinonitrile moieties. These interactions could modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
6-(1,4-Diazepan-1-yl)nicotinonitrile can be compared to other similar compounds, such as:
- 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile
- 6-(1,4-Diazepan-1-yl)quinolinonitrile
These compounds share similar structural features but differ in their specific functional groups and ring structures. The uniqueness of this compound lies in its combination of a diazepane ring with a nicotinonitrile moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(1,4-diazepan-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-8-10-2-3-11(14-9-10)15-6-1-4-13-5-7-15/h2-3,9,13H,1,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTOGESBXYCVMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372628 |
Source
|
Record name | 6-(1,4-Diazepan-1-yl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671224 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
683274-59-1 |
Source
|
Record name | 6-(1,4-Diazepan-1-yl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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